molecular formula C7H13NO2 B14548413 Methyl 2-amino-3-methylpent-2-enoate CAS No. 62125-96-6

Methyl 2-amino-3-methylpent-2-enoate

Cat. No.: B14548413
CAS No.: 62125-96-6
M. Wt: 143.18 g/mol
InChI Key: KYZWMDLQSLDMKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylpent-2-enoate is an α,β-unsaturated ester featuring an amino substituent at the α-carbon and a methyl group at the β-carbon. This compound belongs to a class of enamino esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as oxazoles and imidazoles . For instance, methyl enoate derivatives with amino substituents are frequently synthesized via condensation reactions between β-keto esters and amines, as exemplified in the preparation of methyl 2-benzoylamino-3-arylaminobut-2-enoates .

Properties

CAS No.

62125-96-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-amino-3-methylpent-2-enoate

InChI

InChI=1S/C7H13NO2/c1-4-5(2)6(8)7(9)10-3/h4,8H2,1-3H3

InChI Key

KYZWMDLQSLDMKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OC)N)C

Origin of Product

United States

Preparation Methods

Acylation and Claisen Condensation

The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-4-methyl-3-oxopent-4-enoate (1j), a precursor to the target compound, exemplifies this approach. Starting with methyl N-((benzyloxy)carbonyl)glycinate, lithium hexamethyldisilazide (LiHMDS)-mediated deprotonation enables acylation with 3-methylbut-2-enoyl chloride. Subsequent Claisen condensation with methyl acetate under basic conditions yields the α,β-unsaturated β-keto ester.

Reaction Conditions :

  • Base : LiHMDS (1.3 equiv, −78°C)
  • Acylating Agent : 3-methylbut-2-enoyl chloride (1.3 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 55% after column chromatography

This method’s efficiency hinges on the steric and electronic properties of the acylating agent. Bulky substituents on the α,β-unsaturated acyl chloride minimize side reactions, such as over-acylation or epimerization.

Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR)

Enantioselective synthesis is achieved via ruthenium-catalyzed ATH/DKR, which concurrently reduces the β-keto ester and resolves enantiomers. The catalyst system—dichloro(mesitylene)ruthenium(II) dimer and (S,S)-DPAE ligand—induces high enantiomeric excess (ee) in i-PrOH/HCOONH₄ buffer.

Catalytic System :

Component Quantity Role
Ru(mesitylene)Cl₂ dimer 2.5 mol% Transition metal catalyst
(S,S)-DPAE ligand 5 mol% Chiral inducer
HCOOH/Et₃N 1.5/3 equiv Hydrogen source/base

Optimized Conditions :

  • Temperature : 80°C (pre-catalyst activation), then room temperature
  • Reaction Time : 24–48 hours
  • Yield : 70–85% with >90% ee

This method’s robustness is demonstrated in the synthesis of structurally analogous compounds, such as methyl 2-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohex-4-enoate (1a), where the anti-Selectivity exceeds 20:1 dr.

Deprotection Strategies for Free Amine Liberation

The benzyloxycarbonyl (Cbz) group in intermediates like 1j requires cleavage to unmask the primary amine. Catalytic hydrogenation over Pd/C (10 wt%) in methanol achieves quantitative deprotection without ester hydrolysis.

Deprotection Protocol :

  • Catalyst : Pd/C (10 wt%)
  • H₂ Pressure : 1 atm
  • Solvent : Methanol
  • Time : 4–6 hours
  • Yield : 95%

Alternative methods, such as hydrogen bromide (HBr) in acetic acid, are less favored due to ester degradation risks.

Spectroscopic Characterization and Analytical Data

This compound derivatives exhibit distinct spectral signatures. Key data for intermediate 1j include:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.46–7.28 (m, 5H, Ar–H)
  • δ 6.34 (s, 1H, CH–C=O)
  • δ 5.12 (s, 2H, OCH₂Ph)
  • δ 3.71 (s, 3H, OCH₃)
  • δ 1.94 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃) :

  • δ 173.7 (C=O, ester)
  • δ 169.1 (C=O, amide)
  • δ 154.0 (Cbz carbonyl)
  • δ 52.5 (OCH₃)
  • δ 19.1 (CH₃)

HRMS (ESI/TOF-Q) :

  • [M + Na]⁺ calcd for C₁₅H₁₇NO₅: 314.1004
  • Found: 314.1007

Comparative Analysis of Substrate Scope and Limitations

The ATH/DKR methodology tolerates diverse α,β-unsaturated acyl chlorides, enabling access to variably substituted enamines. However, electron-deficient substrates (e.g., 4-bromophenyl derivatives) exhibit reduced reactivity due to diminished enolate stability.

Substrate Performance :

Substrate Yield (%) ee (%)
3-Methylbut-2-enoyl 85 92
4-Bromocinnamoyl 54 88
Crotonoyl 78 90

Steric hindrance at the β-position enhances enantioselectivity but compromises reaction rates.

Mechanistic Insights into Enantioselective Induction

The (S,S)-DPAE ligand coordinates ruthenium, forming a chiral pocket that biases hydride transfer to the re face of the β-keto ester. Density functional theory (DFT) studies suggest a six-membered transition state, where formate decomposition generates the active Ru–H species.

Key Transition State Interactions :

  • π-Stacking between the mesitylene ligand and acylated glycine
  • Hydrogen bonding between the amide carbonyl and formate

This model rationalizes the anti-Selectivity observed in products, as syn-addition would incur steric clashes with the ligand’s phenyl groups.

Industrial-Scale Considerations and Process Optimization

Scale-up of ATH/DKR requires addressing catalyst loading and solvent recovery. Continuous flow systems enhance mass transfer and reduce ruthenium leaching.

Cost-Benefit Analysis :

  • Catalyst Recycling : Three cycles feasible with <5% activity loss
  • Solvent Recovery : i-PrOH/H₂O azeotrope enables 90% reuse
  • Throughput : 1 kg/day achievable in bench-scale reactors

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylpent-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methylpent-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-amino-3-methylpent-2-enoate shares key functional groups with other methyl esters and enamino esters described in the literature. Below is a comparative analysis of its structural analogs:

Compound Functional Groups Key Structural Features Synthetic Route
This compound α-amino, α,β-unsaturated ester Branched alkyl chain, enamino ester Likely via β-keto ester + amine condensation
Sandaracopimaric acid methyl ester Diterpene methyl ester Tricyclic diterpene backbone Methylation of sandaracopimaric acid
Methyl shikimate Cyclohexenecarboxylate ester Conjugated double bonds, hydroxyl groups Esterification of shikimic acid
Methyl 2-benzoylamino-3-arylaminobut-2-enoate α-benzoylamino, α,β-unsaturated ester Aryl substituents, enamino ester Condensation of β-keto ester + aromatic amine




Key Observations :

  • Reactivity: The α-amino group in this compound likely enhances nucleophilicity, facilitating cyclization reactions to form heterocycles, similar to the behavior of methyl 2-benzoylamino-3-arylaminobut-2-enoates in synthesizing oxazoloquinolines .
  • Stability: Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), which exhibit high thermal stability due to their rigid tricyclic frameworks, enamino esters may undergo hydrolysis or tautomerization under acidic/basic conditions.

Spectroscopic and Crystallographic Comparisons

  • NMR and FTIR: Methyl enoates typically show characteristic carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ in FTIR. For this compound, additional N–H stretches (~3300 cm⁻¹) and C=C stretches (~1600 cm⁻¹) would be expected.
  • Crystallography: Hydrogen bonding patterns, critical for crystal packing, are influenced by the amino group. Similar to findings in Etter’s hydrogen-bonding analysis, the amino group may form N–H···O interactions with ester carbonyls, stabilizing the crystal lattice.

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